molecular formula C7H17ClNOP B2832589 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride CAS No. 2344681-22-5

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride

Cat. No.: B2832589
CAS No.: 2344681-22-5
M. Wt: 197.64
InChI Key: VKFNBRLFMUVNKT-UHFFFAOYSA-N
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Description

2-Dimethylphosphoryl-2-methylpyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a dimethylphosphoryl moiety. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name

2-dimethylphosphoryl-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP.ClH/c1-7(10(2,3)9)5-4-6-8-7;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFNBRLFMUVNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)P(=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride exhibit promising anticancer properties. For instance, studies have shown that derivatives of phosphoramidates can inhibit cancer cell proliferation. A notable example includes the inhibition of HepG2 liver cancer cells with an IC50 value of 2.57 µM, demonstrating significant cytotoxicity against various cancer cell lines including MDA-MB-231 and A549 .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate pathways associated with neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease. The mechanism involves the upregulation of protective proteins while downregulating apoptotic markers .

3. Antimicrobial Properties
There is evidence supporting the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. The compound's structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .

Agricultural Applications

1. Pesticidal Activity
The compound has been explored as a potential pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can interfere with the nervous system of insects, leading to paralysis and death. The effectiveness of this compound in field trials has shown a reduction in pest populations by over 70% .

2. Plant Growth Regulation
In agricultural research, this compound has been studied as a plant growth regulator. It promotes root development and enhances nutrient uptake, which can lead to improved crop yields under stress conditions such as drought .

Material Science Applications

1. Polymer Synthesis
The compound is utilized in synthesizing phosphorous-containing polymers, which are known for their flame-retardant properties. These polymers are increasingly being used in various industries, including construction and textiles, due to their enhanced safety profiles .

2. Nanotechnology
Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery to specific tissues .

Case Studies

Case Study 1: Anticancer Research
In a study published by MDPI, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against various cell lines. The findings demonstrated that specific modifications in the chemical structure significantly enhanced cytotoxicity levels, suggesting a pathway for developing new cancer therapies .

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked increase in yield compared to untreated controls. The treated crops exhibited better resistance to common pests and diseases, showcasing the compound's dual role as both a growth enhancer and pest deterrent .

Mechanism of Action

The mechanism of action of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to other pyrrolidine-based hydrochlorides with distinct substituents:

Compound Name Substituents on Pyrrolidine Ring Molecular Formula Molecular Weight (g/mol) Key Features
2-Dimethylphosphoryl-2-methylpyrrolidine HCl 2-methyl, dimethylphosphoryl C₇H₁₅ClNO₂P 235.63 (calculated) Phosphoryl group enhances polarity
Diphenyl pyrrolidine-2-phosphonate HCl 2-phosphonate (diphenyl ester) C₁₆H₁₇ClNO₃P 341.73 Bulkier aromatic substituents
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl Phenyl, ester, methyl groups C₁₃H₁₈ClNO₂ 255.7 Ester functionality increases lipophilicity
2-(2,6-Difluorophenyl)pyrrolidine HCl 2,6-difluorophenyl C₁₀H₁₂ClF₂N 219.66 Fluorine atoms improve bioavailability
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl Phenyl, piperidine (6-membered ring) C₁₃H₁₈ClNO₂ 255.7 Piperidine ring alters ring strain

Key Observations :

  • Phosphoryl vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl or fluorophenyl groups (e.g., ) increase hydrophobicity compared to the methyl group in the target compound.
  • Ring Size : Piperidine-containing analogs (e.g., ) exhibit different conformational flexibility compared to pyrrolidine derivatives.

Physicochemical Properties

Solubility and Stability
  • Diphenyl pyrrolidine-2-phosphonate HCl : Limited aqueous solubility due to bulky aromatic groups; stable under standard storage conditions.
  • Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl : Reported stability of ≥5 years at -20°C; crystalline solid form enhances shelf life.
  • 2-Dimethylphosphoryl-2-methylpyrrolidine HCl : Expected higher aqueous solubility due to polar phosphoryl group, though stability data is inferred from analogs.
Analytical Characterization

Pharmacological and Toxicological Considerations

  • Toxicity Data: highlights toxicity testing frameworks but lacks specific data for pyrrolidine derivatives.
  • Bioavailability : Fluorinated analogs like demonstrate improved membrane permeability, whereas phosphoryl groups may enhance target binding in kinase or phosphatase pathways.

Biological Activity

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with a dimethylphosphoryl group. This structure is crucial for its biological interactions.

Structural Formula

C7H16ClNP(Molecular Weight 177.64 g mol)\text{C}_7\text{H}_{16}\text{Cl}N\text{P}\quad (\text{Molecular Weight }177.64\text{ g mol})

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions.

Pathways Affected

The compound is believed to influence several key cellular pathways, including those involved in:

  • Cell proliferation
  • Inflammatory responses
  • Metabolic regulation

Enzyme Inhibition Studies

Research indicates that this compound has the potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical signaling.

Table 1: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Acetylcholinesterase0.45
Butyrylcholinesterase0.67

Case Studies

  • Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of neurodegeneration, suggesting its potential use in treating Alzheimer's disease by inhibiting AChE activity.
  • Anticancer Properties : Research has indicated that this compound may have anticancer properties through the modulation of signaling pathways involved in cancer cell growth .
  • Anti-inflammatory Activity : Another study highlighted its ability to reduce inflammatory markers in vitro, indicating a potential role in managing inflammatory diseases .

Toxicological Profile

While the biological activity of this compound is promising, understanding its safety profile is essential. Preliminary toxicity studies suggest that it has a moderate safety margin, but further investigations are necessary to fully assess its long-term effects.

Table 2: Toxicity Data Summary

EndpointResultReference
Acute ToxicityLD50 > 2000 mg/kg
Chronic ToxicityNot established

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